Product packaging for Benzyl 3-hydroxy-2-phenoxyprop-2-enoate(Cat. No.:CAS No. 62004-88-0)

Benzyl 3-hydroxy-2-phenoxyprop-2-enoate

Cat. No.: B14559974
CAS No.: 62004-88-0
M. Wt: 270.28 g/mol
InChI Key: UWASTDLCRMQPMI-UHFFFAOYSA-N
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Description

Benzyl 3-hydroxy-2-phenoxyprop-2-enoate is a high-purity chemical compound offered for research and development purposes. This compound features a propenoate ester structure, characterized by a benzyl ester group and a phenoxy substituent on the propenoate core. Compounds with similar 2-hydroxy-3-phenoxyprop-2-enoate structures have been identified as synthetic intermediates and are noted for the presence of an intramolecular O-H···O hydrogen bond, which can influence their crystalline structure . The Z-isomer configuration has been specified for closely related alkyl esters, such as the propyl derivative . Research into analogous propenoic acid derivatives indicates potential applications in the synthesis of more complex molecules, including those investigated for agricultural science, such as fungicides . This product is strictly for laboratory research use. It is not intended for diagnostic, therapeutic, or any consumer-related applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H14O4 B14559974 Benzyl 3-hydroxy-2-phenoxyprop-2-enoate CAS No. 62004-88-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62004-88-0

Molecular Formula

C16H14O4

Molecular Weight

270.28 g/mol

IUPAC Name

benzyl 3-hydroxy-2-phenoxyprop-2-enoate

InChI

InChI=1S/C16H14O4/c17-11-15(20-14-9-5-2-6-10-14)16(18)19-12-13-7-3-1-4-8-13/h1-11,17H,12H2

InChI Key

UWASTDLCRMQPMI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(=CO)OC2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies for Benzyl 3 Hydroxy 2 Phenoxyprop 2 Enoate and Analogous Phenoxyprop 2 Enoates

Approaches to the Prop-2-enoate Core Structure

The prop-2-enoate framework, an α,β-unsaturated ester, is a common motif in organic chemistry. Its synthesis can be achieved through several reliable methods, including classical esterification and modern olefination reactions.

Esterification is a foundational method for producing esters. Fischer esterification, the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst, is a common approach. researchgate.netmdpi.com To form the benzyl (B1604629) ester of a phenoxyprop-2-enoic acid derivative, one would react the corresponding carboxylic acid with benzyl alcohol. To drive the equilibrium towards the product, water is typically removed. researchgate.net

Transesterification is an alternative process where the alkoxy group of an existing ester is exchanged for another. masterorganicchemistry.com For instance, a methyl or ethyl 3-hydroxy-2-phenoxyprop-2-enoate could be converted to the desired benzyl ester by reacting it with benzyl alcohol, often under acid or base catalysis. masterorganicchemistry.comorganic-chemistry.org The choice of catalyst and reaction conditions is crucial for optimizing yield and minimizing side reactions. organic-chemistry.org

MethodReactantsCatalystKey Features
Fischer Esterification Carboxylic Acid + Benzyl AlcoholStrong Acid (e.g., H₂SO₄, TsOH)Equilibrium-driven; requires removal of water byproduct. researchgate.net
Transesterification Existing Ester (e.g., Methyl Ester) + Benzyl AlcoholAcid (e.g., Sc(OTf)₃) or Base (e.g., NaOBn)Useful when the parent carboxylic acid is unstable or inaccessible. masterorganicchemistry.comorganic-chemistry.org

Olefination reactions provide a powerful means of constructing the carbon-carbon double bond of the prop-2-enoate core. The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are paramount in this context.

The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium (B103445) ylide (a Wittig reagent). wikipedia.orglibretexts.org This method is highly reliable for forming a C=C bond at a specific location. libretexts.org

The Horner-Wadsworth-Emmons (HWE) reaction , a modification of the Wittig reaction, uses a phosphonate-stabilized carbanion. wikipedia.org This reaction is particularly well-suited for synthesizing α,β-unsaturated esters and typically favors the formation of the (E)-alkene product, which is often the thermodynamically more stable isomer. organic-chemistry.orgresearchgate.net The byproduct of the HWE reaction is a water-soluble phosphate (B84403) salt, which simplifies purification compared to the triphenylphosphine (B44618) oxide generated in the Wittig reaction. wikipedia.orgorganic-chemistry.org

ReactionPhosphorus ReagentCarbonyl SubstrateKey AdvantagesTypical Stereoselectivity
Wittig Reaction Phosphonium Ylide (Ph₃P=CHR)Aldehyde or KetoneBroad functional group tolerance. wikipedia.orgmasterorganicchemistry.comDepends on ylide stability; stabilized ylides give (E)-alkenes. organic-chemistry.org
HWE Reaction Phosphonate (B1237965) Carbanion ((RO)₂P(O)CHR⁻)Aldehyde or KetoneHigher nucleophilicity of carbanion; easy byproduct removal. wikipedia.orgPredominantly (E)-alkenes with stabilized phosphonates. organic-chemistry.orgresearchgate.net

For the synthesis of a 2-phenoxyprop-2-enoate structure, an HWE reaction could be envisioned between an appropriate aldehyde and a phosphonate reagent bearing the phenoxy and ester functionalities. nih.gov

Strategies for the Installation of the Phenoxy Moiety at the C2-position

Introducing the phenoxy group at the C2-position requires the formation of a carbon-oxygen bond, specifically an aryl ether linkage.

Modern transition-metal-catalyzed cross-coupling reactions are highly effective for forming C–O bonds. Palladium- and copper-catalyzed methods, such as the Buchwald-Hartwig amination and related etherification reactions, have become standard for coupling aryl halides with alcohols or phenols. nih.govmit.edu In a potential synthetic route, a precursor such as benzyl 2-bromo-3-oxopropanoate could be coupled with phenol (B47542) in the presence of a suitable palladium or copper catalyst system to install the C2-phenoxy group. The development of specialized ligands and milder reaction conditions has significantly expanded the scope and functional group tolerance of these transformations. mit.edu

Introduction of the Hydroxyl Group at the C3-position

The name "Benzyl 3-hydroxy-2-phenoxyprop-2-enoate" implies the enol tautomer of a β-keto ester, specifically Benzyl 2-phenoxy-3-oxopropanoate. Therefore, the synthetic challenge lies in constructing this β-keto ester precursor.

The most direct strategy to obtain the target structure is through the synthesis of its keto tautomer, Benzyl 2-phenoxy-3-oxopropanoate. This can be achieved via several methods, including the Claisen condensation or related acylation reactions of ester enolates. For instance, the enolate of benzyl phenoxyacetate (B1228835) could be acylated with a suitable reagent to introduce the third carbon and the ketone functionality.

Alternatively, direct hydroxylation methods can be considered, though they may be less direct for this specific target. The α-hydroxylation of a ketone or ester can be achieved by generating the corresponding enolate and reacting it with an electrophilic oxygen source. acs.org For α,β-unsaturated systems, asymmetric dihydroxylation can install two hydroxyl groups across the double bond, which would then require further modification. beilstein-journals.orgresearchgate.net However, synthesizing the β-keto ester precursor remains the most logical and common approach to accessing the desired 3-hydroxy-prop-2-enoate (enol) structure.

Stereoselective Synthesis of Enantiopure this compound

Achieving enantiopure forms of this compound requires asymmetric synthesis, a process that selectively produces one enantiomer over the other. The primary approaches to this challenge involve the use of chiral catalysts or chiral auxiliaries to direct the stereochemical outcome of the reaction.

Asymmetric catalysis is a highly efficient method for the synthesis of enantiopure compounds, utilizing small amounts of a chiral catalyst to generate large quantities of a chiral product. researchgate.netnih.gov This approach avoids the need for stoichiometric chiral reagents and often simplifies purification processes. For the synthesis of this compound, a plausible strategy would involve an asymmetric aldol-type reaction between a phenoxyacetate precursor and a benzyl glyoxylate (B1226380) derivative. Chiral catalysts, including metal complexes and organocatalysts, can be employed to control the stereochemistry of this transformation.

Chiral Metal Catalysts: Transition metal complexes with chiral ligands are widely used in asymmetric synthesis. nih.gov For instance, a chiral Lewis acid complex, such as one based on titanium, copper, or zinc, could coordinate to the carbonyl group of the glyoxylate, creating a chiral environment that directs the nucleophilic attack of the phenoxyacetate enolate to one face of the molecule. The choice of metal and ligand is crucial for achieving high enantioselectivity.

Organocatalysis: In recent years, organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. researchgate.net Chiral amines, such as proline and its derivatives, can catalyze aldol (B89426) reactions by forming a chiral enamine intermediate with the phenoxyacetate component. Alternatively, chiral phosphoric acids can act as Brønsted acid catalysts, activating the glyoxylate component towards nucleophilic attack through hydrogen bonding. beilstein-journals.org

The effectiveness of different catalysts can be compared by their ability to produce the desired enantiomer in excess, measured as enantiomeric excess (e.e.). A hypothetical screening of catalysts for an analogous reaction is presented in Table 1.

Table 1: Hypothetical Screening of Chiral Catalysts in an Asymmetric Aldol-Type Reaction for a Phenoxyprop-2-enoate Analog

Entry Catalyst Ligand/Type Yield (%) Enantiomeric Excess (e.e., %)
1 Ti(OiPr)₄ (R)-BINOL 75 88
2 Cu(OTf)₂ (S,S)-Ph-BOX 82 92
3 Zn(Et)₂ (R)-Proline 65 78

This data is illustrative and represents a typical outcome for catalyst screening in asymmetric synthesis.

An alternative to chiral catalysis is the use of chiral auxiliaries. This method involves covalently attaching a chiral molecule (the auxiliary) to one of the starting materials. The steric and electronic properties of the auxiliary then direct the stereochemical course of the reaction, leading to the formation of one diastereomer in preference to others. After the reaction, the auxiliary is removed to yield the enantiomerically enriched product.

For the synthesis of this compound, a chiral auxiliary, such as a chiral oxazolidinone, could be attached to the phenoxyacetic acid precursor to form a chiral imide. The enolate of this imide would then react with the benzyl glyoxylate. The bulky auxiliary would block one face of the enolate, forcing the electrophile to attack from the less hindered side, thereby controlling the formation of the new stereocenter.

The choice of the auxiliary and the reaction conditions, such as the Lewis acid used to generate the enolate, are critical for achieving high diastereoselectivity. A representative selection of chiral auxiliaries and their potential effectiveness is shown in Table 2.

Table 2: Potential Chiral Auxiliaries for Diastereoselective Synthesis of a Phenoxyprop-2-enoate Analog

Entry Chiral Auxiliary Lewis Acid Diastereomeric Ratio (d.r.)
1 (R)-4-Phenyl-2-oxazolidinone TiCl₄ 95:5
2 (S)-4-Benzyl-2-oxazolidinone Bu₂BOTf 98:2
3 (1R,2S)-2-Amino-1,2-diphenylethanol Sn(OTf)₂ 92:8

This data is illustrative and based on typical results for chiral auxiliary-mediated reactions.

Optimization of Reaction Conditions and Scalability for Related Compounds

The successful synthesis of a target molecule on a laboratory scale is the first step. For practical applications, the reaction must be optimized for yield, purity, cost-effectiveness, and scalability. This involves a systematic investigation of various reaction parameters.

The initial choice of catalyst is often based on literature precedents for similar reactions. However, for a specific transformation, a screening process is necessary to identify the optimal catalyst and any necessary additives. This involves running the reaction with a variety of catalysts from different classes (e.g., different metals, ligands, or organocatalyst types) and under various conditions.

Additives can play a crucial role in improving reaction performance. For metal-catalyzed reactions, these can include co-catalysts, Lewis bases to modulate catalyst activity, or agents to regenerate the active catalytic species. In organocatalysis, additives like weak acids or bases can influence the equilibrium of intermediate formation. A systematic screening of these variables is essential for maximizing the reaction's efficiency.

The solvent in which a reaction is conducted can have a profound impact on its outcome. Solvent properties such as polarity, proticity, and coordinating ability can influence the solubility of reactants and catalysts, the stability of intermediates, and the activation energy of the reaction. For instance, polar aprotic solvents like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) are often used for asymmetric reactions, while protic solvents may interfere with certain catalysts or reagents.

Temperature is another critical parameter. Higher temperatures generally increase the reaction rate but can have a detrimental effect on enantioselectivity, as the small energy difference between the diastereomeric transition states becomes less significant. Therefore, many asymmetric reactions are run at low temperatures to enhance stereocontrol. The optimal temperature is a trade-off between reaction rate and selectivity.

The effect of solvent and temperature on a hypothetical reaction to form a phenoxyprop-2-enoate analog is illustrated in Table 3.

Table 3: Influence of Solvent and Temperature on the Synthesis of a Phenoxyprop-2-enoate Analog

Entry Solvent Temperature (°C) Yield (%) Enantiomeric Excess (e.e., %)
1 Dichloromethane (DCM) 0 85 92
2 Dichloromethane (DCM) -78 78 98
3 Toluene 0 80 88
4 Tetrahydrofuran (THF) -78 75 95

This data is illustrative and demonstrates common trends in reaction optimization.

By systematically optimizing these parameters, a robust and scalable process for the synthesis of this compound and its analogs can be developed, enabling their further investigation and potential application.

Mechanistic Investigations of Transformations Involving Benzyl 3 Hydroxy 2 Phenoxyprop 2 Enoate

Electronic and Steric Influence of the Phenoxy and Hydroxy Substituents on Reactivity

The reactivity of Benzyl (B1604629) 3-hydroxy-2-phenoxyprop-2-enoate is significantly governed by the electronic and steric characteristics of its phenoxy and hydroxy substituents. The interplay of these effects dictates the molecule's susceptibility to various chemical transformations.

The phenoxy group, being electron-withdrawing through its inductive effect yet capable of electron donation through resonance, creates a complex electronic environment. This dual nature can influence the electron density across the α,β-unsaturated ester moiety. The steric bulk of the phenoxy group can also play a crucial role in directing the approach of incoming reagents, potentially favoring certain stereochemical outcomes. The principles of how bulky substituents can influence reaction barriers have been explored in computational studies, which show that steric repulsion can be released in the transition state, while electronic factors like electrostatic attraction and orbital interactions become more dominant in determining the activation barrier. nih.gov

A quantitative understanding of these effects can be approached through computational chemistry, which allows for the modeling of how electronic properties of ligands influence reaction barriers. For instance, in polymerization catalysis, it has been shown that the electrophilicity of the metal center, as modulated by the electronic effects of the ligands, is a primary determinant of reactivity ratios. researchgate.net

Detailed Reaction Pathways and Transition State Characterization

While specific experimental or computational studies on the reaction pathways and transition states of Benzyl 3-hydroxy-2-phenoxyprop-2-enoate are not extensively available in the current literature, its structural motifs allow for the prediction of its likely reactive behavior.

The α,β-unsaturated ester moiety is a critical functional group that dictates the formation and stability of reactive intermediates. The delocalization of π-electrons across this system allows for the stabilization of carbanionic intermediates that may form upon nucleophilic attack. This delocalization is crucial for the feasibility of conjugate additions. The geometry of this moiety will also influence the stereochemical course of reactions.

The electronic properties of the phenoxy and hydroxy substituents suggest that the β-carbon of the α,β-unsaturated ester is electrophilic, making it susceptible to nucleophilic conjugate addition. In such a reaction, a nucleophile would add to the β-carbon, leading to the formation of an enolate intermediate. The stability of this enolate would be influenced by the electronic nature of the substituents. Subsequent protonation would yield the final conjugate addition product. The regioselectivity of this addition is strongly directed by the electronic activation of the β-position.

Catalytic Mechanisms Explored through Phenoxyacrylate Analogs

Insights into the catalytic transformations involving this compound can be gleaned from studies on analogous compounds, particularly benzyl 3-phenoxyacrylates, in the context of transition metal catalysis.

Rhodium(III)-catalyzed reactions represent a powerful tool for the synthesis of complex cyclic structures. Studies on benzyl 3-phenoxyacrylates have demonstrated their utility in such transformations. For instance, a redox-neutral Rh(III)-catalyzed [4+1] annulation between indoles and alkenes, including various (E)-alkyl 3-phenoxyacrylates, has been developed to synthesize functionalized imidazo[1,5-a]indoles. acs.org In these reactions, the benzyl 3-phenoxyacrylate acts as a one-carbon unit. acs.orgucl.ac.uk

The general mechanism for such Rh(III)-catalyzed C-H activation/annulation reactions typically involves several key steps:

C-H Activation: The rhodium catalyst, often in the form of [Cp*RhCl2]2, reacts with the substrate (e.g., an indole) to form a rhodacycle intermediate through chelation-assisted C-H activation.

Coordination and Insertion: The phenoxyacrylate then coordinates to the rhodium center, followed by migratory insertion into the Rh-C bond.

Reductive Elimination: The final step involves reductive elimination to release the annulated product and regenerate the active rhodium catalyst.

The efficiency and regioselectivity of these processes are highly dependent on the electronic and steric properties of the substrates. For example, steric hindrance from bulky substituents can impede the reaction. acs.orgucl.ac.uk The yields of such reactions with different benzyl 3-phenoxyacrylate derivatives are presented in the table below.

EntryR Group of Acrylate (B77674)ProductYield (%)
1Methyl4aa86
2Ethyl4ab82
3tert-Butyl4ac78
4Benzyl4ad81

Data sourced from a study on Rh(III)-catalyzed [4+1] annulation between indoles and alkenes. acs.org

The catalytic cycle of rhodium-catalyzed reactions is critically dependent on ligand exchange dynamics and the nature of metal-ligand interactions. Theoretical studies on related Rh(III)-catalyzed C-H functionalization reactions indicate that the initial ligand exchange to form the metal-carbene complex is a crucial step. nih.gov The feasibility of this exchange is energetically dependent on the specific rhodium precursor and the electronic properties of the incoming ligand. nih.gov

In the context of the annulation reactions with phenoxyacrylates, the dissociation of a ligand from the rhodium center is necessary to allow for the coordination of the acrylate. The strength of the metal-ligand bond can therefore influence the rate of the reaction. Mechanistic studies on rhodium(I) complexes have shown that the reactivity towards C-H activation is inversely correlated with the metal-ligand bond strength. researchgate.net The interaction of the rhodium center with the phenoxy group of the substrate could also play a role in the catalytic cycle, potentially through a coordinating effect that influences the insertion step. The formation of organometallic complexes through the activation of C-H and O-H bonds has been observed in reactions of rhodium complexes with Schiff base ligands containing hydroxyl groups, suggesting that the hydroxy group in this compound could also interact with the rhodium center. frontiersin.org

Investigation of Rhodium(III)-Catalyzed Annulation Processes Utilizing Benzyl 3-phenoxyacrylates

Carbon-Hydrogen Bond Activation Steps and Reversibility

No research is currently available that details the carbon-hydrogen (C-H) bond activation steps in reactions involving this compound. The study of C-H activation is a pivotal area of organometallic and organic chemistry, focusing on the cleavage of C-H bonds, which are typically unreactive. Understanding the conditions, catalysts, and intermediates involved in such activations is crucial for developing efficient synthetic methodologies. Furthermore, the reversibility of C-H activation steps has significant implications for reaction control and selectivity. However, in the context of this compound, no experimental or computational studies have been reported to elucidate these processes.

Regioselective Migratory Insertion Mechanisms

The regioselectivity of migratory insertion reactions is a key factor in determining the final structure of a product in many catalytic cycles. This process involves the insertion of an unsaturated molecule into a metal-ligand bond. The preference for insertion at a specific position (regioselectivity) is governed by electronic and steric factors of the substrate, ligand, and metal center. For this compound, there is no published data on how its structure would influence the regioselectivity of migratory insertion reactions, nor are there any proposed mechanisms for such transformations.

Kinetic Isotope Effect (KIE) Studies for Rate-Determining Steps

The Kinetic Isotope Effect (KIE) is a powerful tool for elucidating reaction mechanisms, particularly for identifying the rate-determining step and understanding the nature of transition states. By comparing the reaction rates of isotopically labeled and unlabeled reactants, researchers can infer whether a specific bond is broken in the slowest step of the reaction. There are no KIE studies reported for any transformation involving this compound. Such studies would be invaluable in confirming proposed mechanistic steps, such as C-H bond activation.

Theoretical and Computational Chemistry for Mechanistic Elucidation

Modern chemical research heavily relies on computational methods to complement experimental findings and provide deeper mechanistic insights.

Quantum chemical calculations, such as Density Functional Theory (DFT), are instrumental in determining the geometries, energies, and electronic structures of reactants, intermediates, transition states, and products. For this compound, no such computational studies have been published. DFT calculations could, for instance, predict the most likely sites for C-H activation or the relative stabilities of different regioisomeric intermediates.

Computational modeling of reaction coordinates allows for the mapping of the entire energy landscape of a chemical reaction, identifying the lowest energy pathway from reactants to products. This involves calculating the energy barriers (activation energies) for each elementary step, which are crucial for understanding reaction kinetics. In the case of this compound, the absence of such computational models means that the energetic profiles of its potential transformations remain unknown.

Chemical Reactivity and Derivatization of Benzyl 3 Hydroxy 2 Phenoxyprop 2 Enoate

Cycloaddition and Annulation Reactions

The electron-deficient nature of the double bond in the acrylate (B77674) backbone of Benzyl (B1604629) 3-hydroxy-2-phenoxyprop-2-enoate makes it a suitable component in various cycloaddition and annulation reactions.

While specific studies on Benzyl 3-hydroxy-2-phenoxyprop-2-enoate are not extensively documented in this exact context, the reactivity of related acrylates in annulation reactions with indoles provides significant insights. In phosphine-catalyzed [4+2] annulation reactions between allenoates and 3-nitroindoles, a dearomatization-aromatization process occurs to form functionalized dihydrocarbazoles with high enantioselectivity. nih.gov This reaction proceeds under mild conditions and demonstrates a broad substrate scope. nih.gov The proposed mechanism involves the initial addition of the phosphine (B1218219) catalyst to the allenoate, followed by reaction with the 3-nitroindole. nih.gov

In the context of [4+1] annulation, which is less common for acrylates with indoles, the focus is often on different cycloaddition pathways. For instance, ZnBr2-catalyzed [5+2] annulation of N-acryloyl indoles with cyclic sulfonyl enamides has been reported to produce tetracyclic amino-azepino[1,2-a]indoles. sioc.ac.cn The chemo- and regioselectivity of such cycloaddition reactions are critical, and theoretical studies, such as those using Molecular Electron Density Theory (MEDT), have been employed to understand these aspects in reactions like the [3+2] cycloaddition of acetonitrile (B52724) N-oxide with diazaphosphole. ias.ac.in These studies help in predicting the observed experimental outcomes regarding selectivity. ias.ac.innih.gov

The Michael addition of indoles to acrylates is a competing and often predominant reaction pathway. researchgate.net The conditions for this reaction, such as the choice of base, can influence the outcome. researchgate.net For instance, the use of a phosphate (B84403) ion catalyst has been shown to be effective for the selective N-alkylation of indoles with α,β-unsaturated compounds. researchgate.net

The table below summarizes the general chemo- and regioselectivity trends observed in related annulation reactions involving acrylates and indole (B1671886) derivatives.

Reaction TypeCatalyst/PromoterKey IntermediatesMajor ProductsSelectivity
[4+2] AnnulationChiral PhosphineZwitterionic speciesDihydrocarbazolesHigh enantioselectivity
[5+2] AnnulationZnBr2Cyclobutane (B1203170) or cycloadductsAzepino[1,2-a]indolesHigh diastereoselectivity
Michael AdditionBase (e.g., DABCO, [PO4]3−)Indolyl anionN-alkylated indolesHigh regioselectivity for N-alkylation

This table is based on data from related acrylate and indole reactions and serves as a predictive model for this compound.

The acrylate moiety in this compound can act as a dienophile in Diels-Alder [4+2] cycloaddition reactions. The reactivity of the dienophile is influenced by the substituents on the double bond. Electron-withdrawing groups generally increase the reactivity of the dienophile in normal electron-demand Diels-Alder reactions. rsc.org

The scope of suitable dienes for reaction with acrylates is broad and includes, but is not limited to:

Cyclic Dienes: Cyclopentadiene (B3395910) and furan (B31954) derivatives are common dienes. Reactions with furans can sometimes be reversible, which can affect the diastereo- and regioselectivity. mdpi.com

Acyclic Dienes: Acyclic 1,3-dienes can also participate in these reactions, although controlling chemo- and regioselectivity can be more challenging. nih.gov

Heterocyclic Dienes: Dienes embedded in heterocyclic systems can also be employed, leading to the formation of complex fused ring systems.

The nature of the diene and the specific reaction conditions can lead to a diverse range of products. For example, the reaction with cyclopentadiene would yield a bicyclic adduct. The presence of the benzyl and phenoxy groups on the acrylate provides handles for further synthetic modifications of the resulting cycloadducts.

Furthermore, acrylates can participate in other types of cycloadditions, such as [2+2] and [3+2] cycloadditions. For instance, photochemical [2+2] cycloadditions of naphthalene (B1677914) acrylic acids have been used to synthesize cyclobutane derivatives. nih.gov Also, 1,3-dipolar cycloaddition reactions with dipoles like nitrones or azides can lead to the formation of five-membered heterocyclic rings. researchgate.netmdpi.com The reactivity of acrylates in these reactions is often enhanced compared to less strained alkenes. nih.gov

The diversification of products from these cycloaddition reactions is extensive, allowing for the construction of a wide array of carbocyclic and heterocyclic frameworks.

Functional Group Transformations and Interconversions on the Compound Scaffold

The various functional groups present in this compound offer multiple sites for chemical modification.

The enolic hydroxyl group is a key site for functionalization. It can undergo a variety of reactions typical of alcohols, albeit with reactivity influenced by its enolic character.

Etherification: The hydroxyl group can be converted to an ether through reactions with alkyl halides or other electrophiles under basic conditions. This transformation would yield an enol ether derivative.

Esterification: Further esterification of the hydroxyl group can be achieved using acyl chlorides or anhydrides in the presence of a base. This would result in the formation of an enol ester. The esterification of similar hydroxyl-containing acrylates is a known process. google.com For instance, the esterification of acrylic acid with alcohols is a well-studied reaction, though it typically involves a carboxylic acid rather than an enol. researchgate.net The presence of the hydroxyl group in acrylates can also facilitate polymerization mechanisms. radtech.orgresearchgate.net

These transformations can be used to protect the hydroxyl group or to introduce new functionalities into the molecule for further synthetic manipulations.

The phenoxy group, being an ether linkage to an aromatic ring, is generally stable. However, it can be modified or cleaved under specific conditions.

Aromatic Substitution: The phenyl ring of the phenoxy group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, provided the conditions are compatible with the rest of the molecule. The directing effects of the ether oxygen would favor substitution at the ortho and para positions.

Ether Cleavage: Cleavage of the aryl ether bond is typically challenging and often requires harsh conditions, such as strong acids (e.g., HBr or HI) or strong bases. Reductive cleavage using alkali metals in liquid ammonia (B1221849) is another method for cleaving aryl ethers. acs.org More modern methods may involve transition metal catalysis. The selective cleavage of the phenoxy group in the presence of the benzyl ester would be a significant synthetic challenge. Oxidative cleavage of esters, though less common than hydrolysis, has been observed with certain enzyme systems like cytochrome P-450. nih.gov The metabolic O-dealkylation of aralkoxy groups is a known pathway that proceeds via hydroxylation of the adjacent carbon. nih.gov

The table below outlines potential modifications to the phenoxy group.

Reaction TypeReagentsPotential Products
NitrationHNO3/H2SO4Nitrophenoxy derivatives
HalogenationBr2/FeBr3Bromophenoxy derivatives
Ether CleavageHBr (high temp)Phenol (B47542) and benzyl 2-bromo-3-hydroxyprop-2-enoate
Reductive CleavageNa/NH3Benzene and benzyl 3-hydroxyprop-2-enoate

These are predicted reactions based on general organic principles.

The α,β-unsaturated ester moiety is susceptible to both hydrogenation and epoxidation.

Hydrogenation: The carbon-carbon double bond can be reduced via catalytic hydrogenation. A variety of catalysts can be employed, such as palladium on carbon (Pd/C), platinum oxide (PtO2), or Wilkinson's catalyst (RhCl(PPh3)3). The choice of catalyst and reaction conditions can influence the selectivity of the reduction, particularly concerning the potential for hydrogenolysis of the benzyl ester group. For α,β-unsaturated esters, conjugate reduction is the expected outcome, leading to the corresponding saturated ester. rsc.orgacs.org While precious metal catalysts are common, copper(I)/N-heterocyclic carbene complexes have also been developed for the hydrogenation of enoates. rsc.org Asymmetric hydrogenation can also be achieved using chiral catalysts to produce enantiomerically enriched products. nih.govresearchgate.net

Epoxidation: The electron-deficient double bond of the acrylate can be epoxidized. thieme-connect.com This reaction is often carried out using nucleophilic epoxidizing agents, such as hydrogen peroxide or tert-butyl hydroperoxide under basic conditions. thieme-connect.comorganicreactions.orgyoutube.com This is in contrast to the epoxidation of electron-rich alkenes, which typically employs peroxy acids like m-CPBA. chemistrysteps.com The Weitz-Scheffer epoxidation, using basic hydrogen peroxide, is a classic method for this transformation. organicreactions.org The resulting epoxide is a valuable synthetic intermediate that can undergo various nucleophilic ring-opening reactions.

Rearrangement Pathways (e.g., Radical Aryl Migrations if applicable to related structures)

Radical aryl migrations are a significant class of reactions in organic synthesis, often proceeding through intramolecular pathways to form new carbon-carbon or carbon-heteroatom bonds. rsc.orgresearchgate.netresearchgate.netrsc.org For a molecule like this compound, the generation of a radical at a suitable position could initiate the migration of the phenoxy group.

Hypothetical Radical-Induced Rearrangement:

A plausible scenario for a radical-induced rearrangement would involve the formation of a radical at the C3 position of the propenoate backbone. This could potentially be initiated by various methods, such as hydrogen abstraction or the addition of a radical species to the double bond. Once the radical is formed at C3, a 1,4-aryl migration of the phenoxy group from the C2 position to the C3 radical center could occur. This type of migration would likely proceed through a spirocyclic transition state.

The stability of the resulting radical intermediate would be a crucial driving force for such a rearrangement. Migration of the phenoxy group would lead to the formation of a new radical at the C2 position, which would be stabilized by the adjacent ester functionality. Subsequent reactions, such as hydrogen atom abstraction, could then quench the radical, leading to a rearranged product.

Photochemical Rearrangements:

Photochemical conditions can also induce rearrangements in molecules with suitable chromophores. The aromatic rings (benzyl and phenoxy groups) and the conjugated enoate system in this compound are capable of absorbing UV light, leading to excited states that can undergo reactions not observed under thermal conditions.

Drawing an analogy from the photochemical rearrangement of benzyl phenyl ether, it is conceivable that irradiation of this compound could lead to homolytic cleavage of the benzylic C-O bond of the ester or the C-O bond of the phenoxy group. rsc.orgamanote.com The resulting radicals could then recombine in different ways or initiate further intramolecular reactions. For instance, a photo-Fries type rearrangement of the phenoxy group is a theoretical possibility, which would involve migration of the phenoxy group to the propenoate backbone.

It is important to note that these proposed pathways are speculative and based on established principles of radical and photochemical rearrangements in structurally related, but not identical, compounds. nih.gov The actual reactivity of this compound would be highly dependent on the specific reaction conditions employed and would require experimental validation to confirm the operative rearrangement pathways and the structures of the resulting products.

Role of Benzyl 3 Hydroxy 2 Phenoxyprop 2 Enoate in Advanced Chemical Synthesis

Strategic Building Block for Complex Natural Product Synthesis

The structural framework of benzyl (B1604629) 3-hydroxy-2-phenoxyprop-2-enoate makes it a valuable synthon in the total synthesis of complex natural products. β-Keto esters are well-established as key intermediates in the construction of intricate molecular frameworks due to their ability to undergo a variety of carbon-carbon bond-forming reactions. researchgate.netgoogle.com The phenoxy group at the α-position can exert significant steric and electronic influence on these reactions, potentially leading to high levels of stereocontrol, which is crucial in the synthesis of chiral natural products.

The core structure of this compound is well-suited for orchestrating cyclization cascades to form polycyclic systems. Research has demonstrated that ketoesters can undergo polycyclization reactions to generate complex tricyclic frameworks with multiple stereogenic centers. nih.gov For instance, the Lewis acid-promoted cyclization of oxotriphenylhexanoates showcases the potential of ketoesters to form intricate ring systems. nih.gov In a similar vein, benzyl 3-hydroxy-2-phenoxyprop-2-enoate could be envisioned to participate in intramolecular reactions, such as Friedel-Crafts acylations or Michael additions, to construct fused ring systems. The phenoxy group can act as a tether or a directing group in such transformations, guiding the formation of specific ring junctions.

Table 1: Potential Cyclization Reactions Involving this compound

Reaction Type Description Potential Outcome
Intramolecular Friedel-Crafts AcylationThe ester carbonyl group acylates the phenyl ring of the phenoxy group under acidic conditions.Formation of a dibenzofuranone core.
Intramolecular Michael AdditionThe enolate adds to an intramolecular Michael acceptor.Construction of a carbocyclic or heterocyclic ring.
Palladium-Catalyzed Intramolecular AllylationIf an allylic group is present, palladium catalysis can facilitate intramolecular C-C bond formation.Synthesis of functionalized cyclic ketones. nih.gov

Macrocycles are a prominent feature in many biologically active natural products. The functional groups of this compound provide handles for macrocyclization reactions. Furthermore, β-keto esters are known precursors to 2-pyrones, which are themselves important building blocks for macrocyclic compounds. nih.govorganic-chemistry.org Gold(I)-catalyzed intramolecular cyclization of β-keto esters containing an alkyne moiety is a known method for 2-pyrone synthesis. nih.gov By incorporating an appropriate tether, this compound could be transformed into a functionalized 2-pyrone, which could then be utilized in macrocyclization strategies such as ring-closing metathesis or lactonization.

Precursor for Designed Molecular Architectures and Pharmacophoric Scaffolds (focus on synthetic design)

The design of novel molecular architectures with specific biological activities is a cornerstone of medicinal chemistry. This compound possesses several features that make it an attractive scaffold for the design of pharmacophores. A pharmacophore is the three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. nih.govresearchgate.net The benzyl and phenoxy groups provide aromatic and hydrophobic features, while the β-hydroxy enoate moiety offers hydrogen bond donor and acceptor capabilities.

The strategic placement of these groups allows for the design of molecules that can interact with specific biological targets. For example, β-keto esters have been investigated as mimics of N-acyl-L-homoserine lactones, which are signaling molecules in bacterial quorum sensing, leading to the development of novel antibacterial agents. nih.gov The phenoxy group can be further functionalized to modulate the electronic and steric properties of the molecule, thereby fine-tuning its binding affinity and selectivity for a target protein.

Table 2: Pharmacophoric Features of this compound

Functional Group Pharmacophoric Feature Potential Biological Interaction
Benzyl GroupAromatic, Hydrophobicπ-π stacking, hydrophobic interactions
Phenoxy GroupAromatic, Hydrophobicπ-π stacking, hydrophobic interactions
Hydroxyl GroupHydrogen Bond DonorInteraction with polar residues in a binding site
Enoate CarbonylHydrogen Bond AcceptorInteraction with hydrogen bond donors in a binding site

Contributions to the Development of Novel Synthetic Methodologies and Reagents

The unique reactivity of this compound can be harnessed to develop novel synthetic methodologies. The chemistry of β-keto esters is rich and continues to be an area of active research. researchgate.net For instance, palladium-catalyzed reactions of allylic β-keto esters have led to the development of new methods for the formation of α-allyl ketones and intramolecular aldol (B89426) condensations. nih.gov The phenoxy group in this compound could influence the course of such reactions, potentially leading to new transformations with unique selectivity.

Furthermore, this compound could serve as a precursor for the development of novel reagents. For example, conversion of the hydroxyl group to a leaving group could generate a highly reactive intermediate for electrophilic additions. Alternatively, the active methylene group (in the keto tautomer) can be functionalized to create new nucleophilic reagents for organic synthesis.

Potential as a Component in Material Precursor Chemistry and Polymer Synthesis (focus on chemical transformation into materials)

The functional groups present in this compound also suggest its potential as a monomer or a precursor for the synthesis of advanced materials and polymers. The ester linkage can be susceptible to hydrolysis or transesterification, which is a key reaction in the synthesis of polyesters. The presence of aromatic rings from the benzyl and phenoxy groups can impart thermal stability and desirable mechanical properties to a polymer backbone. researchgate.net

The vinylogous acid nature of the enol form, or the dicarbonyl nature of the keto form, could be exploited in polymerization reactions. For example, the reaction of β-ketoesters with amines can lead to the formation of vinylogous urethanes, which have been explored in the context of recyclable polymers. researchgate.net Additionally, the phenoxy group is a common motif in high-performance polymers like poly(ether ether ketone) (PEEK). While not a direct precursor, the phenoxy moiety in this compound could be incorporated into polymer structures to modify their properties. The benzyl group could also be utilized in polymerization, for instance, through reactions involving the benzylic protons.

Emerging Research Avenues and Future Directions for Benzyl 3 Hydroxy 2 Phenoxyprop 2 Enoate

Development of Green and Sustainable Synthetic Routes

The principles of green chemistry are paramount in modern synthetic organic chemistry. For a compound like Benzyl (B1604629) 3-hydroxy-2-phenoxyprop-2-enoate, future research would likely focus on developing synthetic protocols that minimize environmental impact. This could involve the use of renewable starting materials, atom-economical reactions, and the replacement of hazardous reagents and solvents with more benign alternatives. For instance, exploring catalytic methods, potentially using earth-abundant metals, for the key bond-forming reactions would be a significant step towards sustainability. The use of alternative energy sources such as microwave irradiation or mechanochemistry could also be investigated to reduce reaction times and energy consumption.

Table 1: Potential Green Chemistry Approaches for the Synthesis of Benzyl 3-hydroxy-2-phenoxyprop-2-enoate

Green Chemistry PrinciplePotential Application in Synthesis
Atom Economy Utilization of addition reactions that incorporate all atoms of the reactants into the final product.
Use of Catalysis Development of catalytic cycles using transition metals or organocatalysts to reduce waste.
Benign Solvents Exploration of water, supercritical fluids, or ionic liquids as reaction media.
Energy Efficiency Investigation of ambient temperature reactions or the use of microwave or ultrasonic energy.

Enhanced Enantioselective and Diastereoselective Control in Novel Reactions

The presence of stereocenters in this compound suggests that its biological activity could be stereospecific. Consequently, a critical area of future research will be the development of synthetic methods that allow for precise control over its three-dimensional structure. This would involve the design and application of chiral catalysts or auxiliaries to achieve high levels of enantioselectivity and diastereoselectivity. Asymmetric catalysis, including organocatalysis and transition-metal catalysis, would be at the forefront of these efforts, aiming to produce single isomers of the target molecule.

Interdisciplinary Applications in Chemical Biology (e.g., synthesis of chemical probes)

The structural motifs within this compound, such as the enoate and phenoxy groups, are found in various biologically active molecules. This suggests that the compound itself, or its derivatives, could have interesting biological properties. A significant future direction would be to explore its potential as a chemical probe to study biological systems. This would involve synthesizing analogs with reporter tags (e.g., fluorescent dyes, biotin) to enable the visualization and identification of its cellular targets and mechanisms of action. Such studies would bridge the gap between synthetic chemistry and biology, potentially uncovering new therapeutic targets or diagnostic tools.

Integration with Advanced Spectroscopic and Analytical Techniques for In-situ Reaction Monitoring

To optimize synthetic routes and gain a deeper understanding of reaction mechanisms, the integration of advanced analytical techniques will be crucial. Future studies could employ in-situ spectroscopic methods, such as ReactIR (Fourier-transform infrared spectroscopy) or process NMR (nuclear magnetic resonance), to monitor the formation of this compound in real-time. These techniques provide valuable kinetic and mechanistic data that can be used to improve reaction efficiency, yield, and selectivity.

Table 2: Advanced Analytical Techniques for Reaction Monitoring

TechniqueInformation Gained
ReactIR (FTIR) Real-time tracking of reactant consumption and product formation by monitoring characteristic infrared absorptions.
Process NMR Quantitative analysis of reaction components directly in the reaction vessel, providing detailed kinetic profiles.
Mass Spectrometry Identification of intermediates and byproducts, offering insights into reaction pathways.

Exploration of Flow Chemistry and Automated Synthesis Platforms for Efficient Production

For the efficient and scalable synthesis of this compound, the adoption of flow chemistry and automated synthesis platforms presents a promising avenue. Continuous flow reactors offer advantages over traditional batch synthesis, including improved heat and mass transfer, enhanced safety, and the potential for higher yields and purity. Automating the synthesis would enable rapid optimization of reaction conditions and facilitate the production of a library of derivatives for structure-activity relationship studies.

Q & A

Q. What are the recommended synthetic routes for Benzyl 3-hydroxy-2-phenoxyprop-2-enoate, and how can reaction conditions be optimized?

Methodological Answer: Synthesis of benzyl ether derivatives often employs nucleophilic substitution or esterification. For example, benzyloxy groups can be introduced via NaH-mediated deprotonation of phenolic hydroxyl groups in THF, followed by benzyl bromide addition (as demonstrated in benzyloxy-substituted furan synthesis) . For α,β-unsaturated esters like the target compound, a Claisen-Schmidt condensation between a benzyl-protected aldehyde and a ketone/ester under basic conditions (e.g., NaOH in ethanol) is plausible . Optimization should focus on solvent polarity (e.g., THF vs. ethanol), temperature (0°C to reflux), and stoichiometric ratios of reagents to minimize side products like hydrolyzed intermediates.

Q. How can X-ray crystallography be utilized to resolve the stereochemistry of this compound?

Methodological Answer: Single-crystal X-ray diffraction remains the gold standard for unambiguous stereochemical determination. Crystallize the compound using vapor diffusion (e.g., hexane/ethyl acetate) and collect diffraction data on a synchrotron or in-house diffractometer. Refinement via SHELXL allows precise modeling of bond lengths, angles, and hydrogen-bonding networks. For example, in analogous benzyloxy-phenyl structures, intramolecular hydrogen bonds between hydroxyl and carbonyl groups stabilize specific conformers, which can be validated using SHELX’s electron density maps .

Advanced Research Questions

Q. How can kinetic and thermodynamic control be applied to modulate selectivity in reactions involving this compound?

Methodological Answer: The compound’s α,β-unsaturated ester moiety is prone to Michael additions. To study regioselectivity, vary reaction conditions:

  • Kinetic control : Use polar aprotic solvents (e.g., DMF) at low temperatures (−20°C) with strong nucleophiles (e.g., Grignard reagents) to favor 1,2-addition.
  • Thermodynamic control : Employ protic solvents (e.g., MeOH) at elevated temperatures (50–80°C) to drive 1,4-conjugate addition.
    Monitor intermediates via in situ NMR or LC-MS, referencing analogous studies on α,β-unsaturated acids .

Q. What strategies are effective in resolving contradictions between spectroscopic data (e.g., NMR) and computational modeling results?

Methodological Answer: Discrepancies often arise from dynamic effects (e.g., rotameric equilibria) or solvent-dependent shifts. For NMR:

  • Compare experimental 1^1H/13^{13}C shifts with density functional theory (DFT)-calculated values (e.g., B3LYP/6-31G**) in implicit solvent models.
  • Use variable-temperature NMR to identify exchange broadening from conformational flexibility.
    For crystallographic disagreements, re-examine disorder modeling in SHELXL or consider alternative space groups . Cross-validate with IR/Raman spectroscopy to confirm functional group assignments .

Q. How can impurity profiling during synthesis be systematically conducted?

Methodological Answer: Employ orthogonal analytical techniques:

  • HPLC-MS : Use a C18 column with gradient elution (water/acetonitrile + 0.1% formic acid) to separate and identify byproducts (e.g., hydrolyzed esters or benzyl alcohol derivatives) .
  • Reference standards : Compare retention times and fragmentation patterns with known impurities of benzoate esters (e.g., benzamide or benzyl alcohol derivatives) .
  • NMR spiking : Add authentic samples of suspected impurities (e.g., unreacted phenoxy precursors) to confirm peak overlaps.

Q. What experimental approaches are suitable for studying the compound’s photophysical properties?

Methodological Answer: The conjugated enoate system may exhibit UV/Vis absorption and fluorescence.

  • UV/Vis spectroscopy : Measure absorbance in solvents of varying polarity (e.g., cyclohexane vs. DMSO) to assess π→π* transitions.
  • Fluorescence quenching : Titrate with electron-deficient quenchers (e.g., nitroaromatics) to quantify excited-state interactions.
  • TD-DFT calculations : Compare computed excitation energies with experimental λmax to validate electronic structure models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.